![molecular formula C11H13NO3 B3035044 1-(Cyclopentyloxy)-2-nitrobenzene CAS No. 29026-77-5](/img/structure/B3035044.png)
1-(Cyclopentyloxy)-2-nitrobenzene
Overview
Description
1-(Cyclopentyloxy)-2-nitrobenzene, also known as CPNB, is a synthetic organic compound and a derivative of nitrobenzene. It is a colorless to pale yellow liquid with a characteristic odor. CPNB is used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst or inhibitor for biochemical reactions, and as a fluorescent probe for studying the structure and dynamics of proteins.
Scientific Research Applications
Advanced Catalysis
1-(Cyclopentyloxy)-2-nitrobenzene can serve as a valuable catalyst in various chemical reactions. Its unique structure allows it to participate in both Lewis acid and base catalysis. Researchers have explored its application in:
- Oxidation Reactions : The compound can facilitate the oxidation of organic substrates, leading to the formation of useful products. For instance, it has been employed in the conversion of cyclopentene to cyclopentanone using molecular oxygen as the sole oxidant .
Biomedical Applications
1-(Cyclopentyloxy)-2-nitrobenzene’s biocompatibility and tunable properties make it relevant in biomedical research:
- Photodynamic Therapy (PDT) : The compound can sensitize cancer cells to light, leading to their destruction. PDT is a promising approach for cancer treatment .
Materials Science
1-(Cyclopentyloxy)-2-nitrobenzene-modified silica nanoparticles find applications in materials science:
properties
IUPAC Name |
1-cyclopentyloxy-2-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c13-12(14)10-7-3-4-8-11(10)15-9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXCQLIFNOHBFI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC=CC=C2[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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